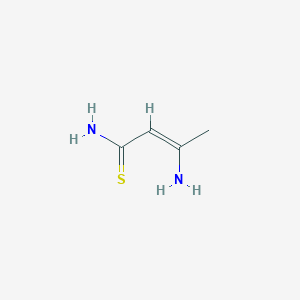
3-Chloro-6-(trifluoromethyl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-6-(trifluoromethyl)isoquinoline is a research chemical . It belongs to the class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
Fluorinated isoquinolines, such as this compound, have been synthesized using modern synthetic methodologies . These approaches include the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis
The molecular formula of this compound is C10H5ClF3N . The molecular weight is 231.60 . The InChI code is 1S/C10H5ClF3N/c11-9-4-7-3-8(10(12,13)14)2-1-6(7)5-15-9/h1-5H .Physical And Chemical Properties Analysis
This compound has a LogP value of 3.90700 . This value indicates its lipophilicity, which can influence its behavior in biological systems. The compound also has a topological polar surface area of 12.9 , which can affect its ability to cross cell membranes.Applications De Recherche Scientifique
3-Chloro-6-(trifluoromethyl)isoquinoline has been used in a variety of scientific research applications. For example, it has been used as a building block for the synthesis of other organic compounds. It has also been used as a starting material for the synthesis of a variety of heterocyclic compounds. Additionally, it has been used as a reagent in the synthesis of a variety of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Chloro-6-(trifluoromethyl)isoquinoline is not well understood. However, it is believed that the compound acts as a potent inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. By inhibiting the enzyme, this compound may enhance the activity of acetylcholine, leading to increased nerve transmission.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, reduce oxidative stress, and reduce the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects, as well as anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloro-6-(trifluoromethyl)isoquinoline has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it useful for a variety of research applications. However, it is important to note that this compound is a potent inhibitor of the enzyme acetylcholinesterase, and thus care should be taken when using the compound in laboratory experiments.
Orientations Futures
The potential applications of 3-Chloro-6-(trifluoromethyl)isoquinoline are numerous and varied. Further research is needed to better understand the compound’s mechanism of action, as well as its biochemical and physiological effects. Additionally, further research is needed to explore the potential therapeutic applications of the compound, such as its potential use as an anti-inflammatory, anti-cancer, or neuroprotective agent. Finally, further research is needed to explore the potential industrial applications of the compound, such as its potential use as a building block for the synthesis of other organic compounds.
Méthodes De Synthèse
3-Chloro-6-(trifluoromethyl)isoquinoline can be synthesized via a direct reaction of 1-chloro-2,3,4,5-tetrafluorobenzene and aniline in a solvent such as acetonitrile. This reaction produces the desired compound in a high yield. The reaction is carried out at a temperature of 80-90°C for approximately 3 hours. The reaction is also effective when carried out in the presence of a catalyst, such as palladium or copper.
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-6-(trifluoromethyl)isoquinoline involves the introduction of a chloro group and a trifluoromethyl group onto an isoquinoline ring.", "Starting Materials": [ "2-chloroisoquinoline", "trifluoromethyl iodide", "potassium carbonate", "copper(I) iodide", "N,N-dimethylformamide", "acetonitrile" ], "Reaction": [ "Step 1: 2-chloroisoquinoline is reacted with potassium carbonate and copper(I) iodide in N,N-dimethylformamide to form 3-chloroisoquinoline.", "Step 2: Trifluoromethyl iodide is added to the reaction mixture and the reaction is heated to form 3-chloro-6-(trifluoromethyl)isoquinoline.", "Step 3: The product is isolated by filtration and washed with acetonitrile." ] } | |
Numéro CAS |
1357945-78-8 |
Formule moléculaire |
C10H5ClF3N |
Poids moléculaire |
231.60 g/mol |
Nom IUPAC |
3-chloro-6-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H5ClF3N/c11-9-4-7-3-8(10(12,13)14)2-1-6(7)5-15-9/h1-5H |
Clé InChI |
QIWGNTCRYGZUPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN=C(C=C2C=C1C(F)(F)F)Cl |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



